Author: BenchChem Technical Support Team. Date: February 2026
Topic: Biological Activity of Morphanthridine Derivatives in Oncology
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Morphanthridine (11H-dibenzo[b,e]azepine ) derivatives represent a privileged scaffold in medicinal chemistry, distinct from their structural isomers, the dibenzo[b,f]azepines (iminostilbenes) and phenanthridines (benzo[c]quinolines). While the [b,f]-isomers are widely recognized as Topoisomerase II inhibitors (e.g., in the context of doxorubicin pharmacophores), the 5H-dibenzo[b,e]azepine-6,11-dione subclass has emerged as a potent platform for PARP-1 inhibition , offering a targeted therapeutic strategy for BRCA-deficient ovarian and breast cancers.
This guide delineates the structural rationale, synthetic pathways, and biological validation protocols necessary to exploit this scaffold. It moves beyond generic cytotoxicity to focus on the specific mechanism of synthetic lethality and DNA damage response (DDR) modulation.
Chemical Scaffold & Structure-Activity Relationship (SAR)
The morphanthridine core is a tricyclic, seven-membered nitrogen heterocycle fused between two benzene rings. Its non-planar, "butterfly-like" conformation allows it to span specific binding pockets in enzymes like PARP-1 and kinases (e.g., VEGFR-2), unlike the flat intercalation of acridines.
Structural Differentiation
It is critical to distinguish the morphanthridine core from related tricycles to ensure accurate mechanistic targeting.
Figure 1: Structural differentiation of the morphanthridine scaffold and key SAR sites.
Critical SAR Findings
The 6,11-Dione Motif: The oxidation of the C-6 and C-11 positions to form 5H-dibenzo[b,e]azepine-6,11-dione is crucial for PARP-1 inhibition. This dione system mimics the nicotinamide pocket of NAD+, the substrate for PARP enzymes.
Distal Heterocycles: Introduction of 1,3,4-oxadiazole rings at the N-5 or phenyl positions significantly enhances potency (IC50 < 1 µM) against ovarian cancer lines (e.g., OVCAR-3) by improving binding affinity via additional hydrogen bond acceptors.
Lipophilicity: Substitution with hydrophobic groups (e.g., chloro- or methyl-phenyl) on the oxadiazole tail improves cellular permeability, correlating with lower GI50 values in MTT assays.
Mechanism of Action: PARP-1 Inhibition & Synthetic Lethality
The primary oncological utility of morphanthridine-6,11-diones lies in their ability to inhibit Poly (ADP-ribose) polymerase-1 (PARP-1).
The Mechanism
Catalytic inhibition: The scaffold competes with NAD+ for the catalytic cleft of PARP-1.
PARP Trapping: More potent derivatives stabilize the PARP-DNA complex, preventing DNA repair.
Synthetic Lethality: In cancer cells with defective Homologous Recombination (HR) repair (e.g., BRCA1/2 mutations), PARP inhibition leads to the accumulation of double-strand breaks and subsequent apoptosis.
Figure 2: Mechanism of Action - Synthetic Lethality via PARP Trapping.
Experimental Protocols
To validate the biological activity of these derivatives, a robust experimental pipeline is required.
Synthesis of the 6,11-Dione Core
Objective: Synthesize the 5H-dibenzo[b,e]azepine-6,11-dione scaffold.
Method: Intramolecular Friedel-Crafts Acylation.[1]
Precursor Preparation: React 2-chlorobenzoic acid with a substituted aniline in the presence of Cu powder (Ullmann condensation) and K2CO3 in DMF at reflux (140°C, 12h) to yield N-phenylanthranilic acid.
Cyclization: Treat the N-phenylanthranilic acid intermediate with Polyphosphoric Acid (PPA) or POCl3 at 100-120°C for 4-6 hours.
Workup: Pour the reaction mixture into crushed ice. The precipitate is the crude 5H-dibenzo[b,e]azepine-6,11-dione.
Purification: Recrystallize from ethanol/DMF.
Functionalization: React the N-5 position with ethyl chloroacetate followed by hydrazine hydrate to generate the hydrazide, which is then coupled with aldehydes to form the 1,3,4-oxadiazole tail (key for anticancer potency).
Seeding: Seed cells (5 × 10³ cells/well) in 96-well plates and incubate for 24h.
Treatment: Add test compounds dissolved in DMSO (0.1% final concentration) at serial dilutions (0.1 µM – 100 µM). Include Rucaparib or Olaparib as positive controls.
Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.
Development: Add MTT reagent (5 mg/mL), incubate for 4h. Dissolve formazan crystals in DMSO.
Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
PARP-1 Enzymatic Inhibition Assay
Objective: Confirm direct target engagement.
Kit Setup: Use a chemiluminescent PARP inhibition assay kit (e.g., BPS Bioscience).
Reaction: Coat histone proteins on a strip plate. Add PARP-1 enzyme, biotinylated NAD+, and activated DNA.
Inhibition: Add the morphanthridine derivative at varying concentrations (1 nM – 10 µM).
Detection: Add Streptavidin-HRP followed by chemiluminescent substrate.
Readout: Luminescence is proportional to PARP activity. Lower signal = higher inhibition.
Data Summary & Key Derivatives
The following table summarizes the structure-activity relationship data for 5H-dibenzo[b,e]azepine-6,11-dione derivatives containing a 1,3,4-oxadiazole moiety (Data derived from Bioorg. Med. Chem. Lett. 2018).[2]
Compound ID
R-Substituent (Oxadiazole)
IC50 (µM) OVCAR-3
IC50 (µM) MCF-7
PARP-1 Inhibition % (at 10 µM)
d21
4-Chlorophenyl
2.14 ± 0.12
4.56 ± 0.33
88.5%
d22
4-Methylphenyl
1.98 ± 0.15
3.89 ± 0.21
91.2%
Ref
Rucaparib
2.50 ± 0.18
5.10 ± 0.40
95.0%
Neg
Phenyl (Unsubstituted)
> 50
> 50
< 10%
Interpretation: The introduction of electron-withdrawing (Cl) or weak donating (Me) groups on the distal phenyl ring significantly improves potency compared to the unsubstituted analog, likely due to hydrophobic interactions within the PARP-1 binding pocket.
Challenges & Future Directions
Solubility: The planar dione system can suffer from poor aqueous solubility. Formulation strategies (e.g., cyclodextrin complexation) or polar substitutions on the N-5 tail are required for in vivo efficacy.
Selectivity: While PARP inhibition is the primary mechanism, off-target effects on kinases (e.g., VEGFR-2) have been noted for related scaffolds. Kinase profiling (KinomeScan) is recommended for lead candidates.
Metabolic Stability: The 6,11-dione core is relatively stable, but the hydrazone/oxadiazole linkers may be susceptible to hydrolysis. Pharmacokinetic (PK) studies should prioritize plasma stability assays.
References
Design, synthesis and anticancer activities evaluation of novel 5H-dibenzo[b,e]azepine-6,11-dione derivatives containing 1,3,4-oxadiazole units. Bioorganic & Medicinal Chemistry Letters. (2018).
Analogues of Morphanthridine and the Tear Gas Dibenz[b,f][1,4]oxazepine (CR) as Extremely Potent Activators of the Human TRPA1 Channel. Journal of Medicinal Chemistry. (2010).
Synthesis and biological evaluation of phenanthridine derivatives as dual-target inhibitors of DNA topoisomerase IB and TDP1. European Journal of Medicinal Chemistry. (2025).
Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry. (2023).
A concise and efficient concurrent synthesis of 6,11-dihydrodibenzo[b,e]azepines. Acta Crystallographica Section C. (2019).
Targeting the Mannich Base: A Technical Guide to the SAR of Phthalimidomethyl Derivatives
Executive Summary The phthalimidomethyl moiety ( ) represents a privileged scaffold in medicinal chemistry, serving as a critical junction between the lipophilic phthalimide core and diverse bioactive pharmacophores. For...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The phthalimidomethyl moiety (
) represents a privileged scaffold in medicinal chemistry, serving as a critical junction between the lipophilic phthalimide core and diverse bioactive pharmacophores. Formed predominantly via the Mannich reaction, these derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This guide analyzes the Structure-Activity Relationship (SAR) of phthalimidomethyl derivatives, providing a rational framework for optimizing this scaffold in drug discovery. It synthesizes experimental protocols, mechanistic insights, and quantitative data to support researchers in the design of next-generation therapeutics.
Chemical Foundation: The Phthalimidomethyl Pharmacophore
The phthalimidomethyl group is structurally characterized by a rigid, planar phthalimide ring linked to a secondary amine or other nucleophile via a methylene bridge. This methylene linker, introduced via Mannich condensation, is metabolically active and capable of acting as a prodrug handle, releasing the active amine in vivo, or serving as a stable spacer that positions the phthalimide ring for specific receptor interactions (e.g., DNA intercalation).
Synthetic Pathway: The Mannich Reaction
The most robust route to these derivatives is the Mannich reaction, involving the condensation of phthalimide (substrate), formaldehyde (linker), and a secondary amine (nucleophile).
Mechanism:
Formation of the Iminium Ion: Formaldehyde reacts with the secondary amine to form a reactive iminium ion intermediate.
Nucleophilic Attack: The acidic nitrogen of the phthalimide attacks the electrophilic iminium carbon.
Deprotonation: Loss of a proton restores neutrality, yielding the N-phthalimidomethyl derivative.
Visualization: Synthesis Workflow
Figure 1: The Mannich condensation pathway for synthesizing N-phthalimidomethyl derivatives.
Structure-Activity Relationship (SAR) Analysis
The biological activity of phthalimidomethyl derivatives is governed by three structural domains: the phthalimide ring (Domain A), the methylene linker (Domain B), and the N-substituted moiety (Domain C).
Domain A: The Phthalimide Ring[2]
Lipophilicity & Permeability: The hydrophobic nature of the bicyclic ring facilitates passive diffusion across microbial cell walls and the blood-brain barrier (BBB), essential for CNS-active anticonvulsants.
Electronic Effects: Substitution at positions 3, 4, 5, or 6 with electron-withdrawing groups (e.g.,
, , ) often enhances antimicrobial potency by altering the electron density of the imide carbonyls, potentially increasing affinity for bacterial enzymes.
Steric Constraints: Bulky substituents at the 3-position can reduce activity due to steric hindrance, whereas 4-substitution is generally well-tolerated.
Domain B: The Methylene Linker ($ -CH_2- $)
Hydrolysis Sensitivity: The
linkage is susceptible to hydrolysis in acidic environments. This property is exploited in prodrug design, where the phthalimide acts as a carrier to improve the solubility or permeability of a cytotoxic amine, releasing it inside the lysosome (acidic pH).
Chain Length: Extending the linker beyond a single methylene (e.g., ethyl, propyl) typically results in a sharp decrease in activity, termed the "linker penalty," likely due to increased entropic cost upon binding.
Domain C: The N-Substituted Moiety (The Variable Region)
This is the primary determinant of specificity.
Antimicrobial Activity: Introduction of heterocyclic amines (e.g., piperazine, morpholine, benzimidazole) significantly boosts broad-spectrum antibacterial activity. The "phthalimidomethyl-benzimidazole" hybrid is particularly potent against S. aureus.
Anticancer Activity: Conjugation with DNA-intercalating moieties (e.g., quinolines, acridines) creates dual-action agents. The phthalimide ring assists in groove binding, while the variable amine interacts with base pairs.
Anti-inflammatory Activity: Bulky hydrophobic groups (e.g., diphenylmethyl) linked via the nitrogen correlate with COX-2 selectivity and iNOS downregulation.
Data Presentation: Comparative Biological Activity
The following table summarizes the SAR trends observed in recent studies regarding N-phthalimidomethyl derivatives.
Derivative Class (Domain C)
Target Organism/Cell Line
Activity Metric (Range)
Key SAR Insight
Benzimidazole-linked
S. aureus (Gram +)
MIC: 4 - 16 µg/mL
Synergistic effect of two nitrogen heterocycles; high membrane permeability.
Morpholine-linked
E. coli (Gram -)
MIC: 32 - 64 µg/mL
Moderate activity; morpholine oxygen acts as a hydrogen bond acceptor.
Piperazine-linked
MCF-7 (Breast Cancer)
IC50: 5 - 12 µM
Basic nitrogen in piperazine enhances solubility and lysosomal accumulation.
Understanding the mechanism of action is vital for rational drug design. Phthalimidomethyl derivatives often function as multi-target agents.
Anticancer Mechanism: DNA Intercalation & Apoptosis
Many derivatives, particularly those with planar aromatic substituents, function as DNA intercalators. The planar phthalimide ring slides between base pairs, disrupting replication and transcription. This triggers the p53 pathway, leading to cell cycle arrest and apoptosis.
Anti-inflammatory Mechanism: NF-κB Suppression
In inflammatory models, these compounds inhibit the production of Pro-inflammatory cytokines (TNF-α, IL-1β) by blocking the NF-κB signaling cascade. This is often mediated by the downregulation of iNOS (inducible Nitric Oxide Synthase).[1][2]
Visualization: Signaling Pathway Modulation
Figure 2: Dual mechanism of action targeting DNA replication (anticancer) and inflammatory signaling (anti-inflammatory).
Experimental Protocols
Protocol 1: Synthesis of N-(Morpholinomethyl)phthalimide
A standard protocol for generating Mannich bases.
Reagents:
Phthalimide (1.47 g, 10 mmol)
Morpholine (0.87 g, 10 mmol)
Formaldehyde (37% aq. solution, 1.5 mL) or Paraformaldehyde (equiv.)
Ethanol (20 mL)
Procedure:
Dissolution: In a 100 mL round-bottom flask, dissolve phthalimide in 20 mL of ethanol. Slight heating may be required.
Addition: Add the formaldehyde solution followed slowly by morpholine.
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3–4 hours. Note: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 3:7).
Crystallization: Allow the reaction mixture to cool to room temperature. Transfer to a beaker and chill in an ice bath. A white precipitate should form.
Filtration: Filter the solid under vacuum, wash with cold ethanol (2 x 5 mL), and dry.
Recrystallization: Recrystallize from ethanol to obtain pure N-(morpholinomethyl)phthalimide.
Validation:
Melting Point: Expected range 140–142°C.
IR Spectrum: Look for C=O stretching (imide) at ~1710 cm⁻¹ and 1760 cm⁻¹.
Preparation: Add 100 µL of MHB to all wells of the microplate.
Dilution: Add 100 µL of the test compound stock solution to the first well (Column 1). Mix and transfer 100 µL to the next well (Column 2), repeating to create a 2-fold serial dilution across the plate. Discard 100 µL from the last well.
Inoculation: Add 10 µL of bacterial suspension (
CFU/mL) to each well.
Controls: Include a Positive Control (Antibiotic + Bacteria) and Negative Control (Broth + Bacteria + DMSO only).
Incubation: Incubate at 37°C for 18–24 hours.
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) for clearer visualization (Blue = No growth, Pink = Growth).
Future Perspectives
The future of phthalimidomethyl derivatives lies in Molecular Hybridization .
Prodrugs: Utilizing the hydrolytic instability of the Mannich base to deliver drugs specifically to acidic tumor microenvironments.
Multi-Target Ligands: Linking the phthalimide core to kinase inhibitors or histone deacetylase (HDAC) inhibitors to overcome drug resistance.
Green Chemistry: Developing solvent-free or aqueous-phase Mannich reactions to improve the environmental profile of the synthesis.
References
BenchChem. (2025).[2] Potential Biological Activities of N,N'-bis(diphenylmethyl)phthalamide: A Technical Overview. Retrieved from 2
Bhat, A. A., et al. (2024). An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. Retrieved from 3
Al-Amiery, A. A., et al. (2012). Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents. MDPI. Retrieved from 4
Fhid, O., et al. (2015). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Der Pharma Chemica.[5][6] Retrieved from 6
Mocanu, C. S., et al. (2023). Design and Biological Evaluation of Mannich-Modified 8-Hydroxyquinoline–Phthalimide Hybrids Against Drug-Resistant Cancer Cells. MDPI. Retrieved from 7
Organic Chemistry Portal. (n.d.). Phthalimides: Synthesis and Functionalization. Retrieved from 8
Advanced Protocols for the Synthesis of Morphanthridine (11H-Dibenzo[b,e]azepine) Derivatives
This Application Note is written for senior researchers and drug development scientists. It details the synthesis of morphanthridine (systematically known as 11H-dibenzo[b,e]azepine ), a privileged tricyclic scaffold fou...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is written for senior researchers and drug development scientists. It details the synthesis of morphanthridine (systematically known as 11H-dibenzo[b,e]azepine ), a privileged tricyclic scaffold found in antihistamines (e.g., Epinastine), antidepressants, and antiparkinsonian agents.
Abstract & Strategic Overview
The morphanthridine scaffold (11H-dibenzo[b,e]azepine) represents a 6-7-6 tricyclic system distinct from its isomer, phenanthridine (benzo[c]quinoline). Its non-planar, butterfly-like conformation allows for unique binding modes in GPCRs and ion channels.
This guide moves beyond generic textbook descriptions, providing three field-validated protocols selected for scalability , functional group tolerance , and atom economy :
Method A (The Expansion Route): Schmidt rearrangement of anthraquinones. Best for generating the core lactam scaffold at scale.
Method B (The Cross-Coupling Route): Pd-catalyzed intramolecular amination. Best for late-stage diversification and library generation.
Method C (The Alkyl-Linker Route): Amino-Claisen/Friedel-Crafts sequence.[1][2] Best for installing alkyl substituents at the C11 bridge.
Retrosynthetic Analysis & Pathway Selection
The construction of the dibenzo[b,e]azepine core relies on forming the central 7-membered nitrogen ring.[3] The choice of disconnection dictates the synthetic strategy.
Figure 1: Retrosynthetic map for 11H-dibenzo[b,e]azepine.
Mechanism: Acid-catalyzed insertion of a nitrene-like species into the quinone ring.
Utility: Ideal for multi-gram synthesis of the 5,11-dione or 6,11-dione precursors.
Protocol 1: Synthesis of Dibenzo[b,e]azepine-6,11-dione
This protocol converts anthraquinone (6-6-6 system) into the expanded morphanthridine dione (6-7-6 system).
Reagents:
Anthraquinone (1.0 equiv)
Sodium Azide (NaN
) (1.5 - 2.0 equiv)
Methanesulfonic acid (MSA) or H
SO (Solvent/Catalyst)
Safety Warning: HN
(hydrazoic acid) is generated in situ. It is highly toxic and explosive. Perform in a designated fume hood behind a blast shield.
Step-by-Step Procedure:
Preparation: Charge a 3-neck round-bottom flask with MSA (10 mL/g of substrate). Cool to 0°C.
Addition: Add Anthraquinone (10 mmol) in portions. Ensure full suspension/dissolution.
Azide Addition: Slowly add NaN
(15 mmol) portion-wise over 1 hour. Control internal temperature to <10°C to prevent runaway exotherms.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–24 hours. Evolution of N
gas indicates reaction progress.
Tip: If conversion is sluggish, heat carefully to 40°C.
Quench: Pour the reaction mixture slowly onto crushed ice (10x volume). Vigorous stirring is essential to prevent clumping.
Isolation: Filter the resulting precipitate. Wash with water (3x) and dilute NaHCO
to remove acid traces.
Purification: Recrystallize from DMF/Water or Ethanol.
Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition to an aryl halide followed by intramolecular amine coordination and reductive elimination.
Utility: Best for synthesizing derivatives with sensitive functional groups or varying substitution patterns on the aromatic rings.
Protocol 2: Cyclization of 2-(2-Bromobenzyl)aniline
Precursor Synthesis: Prepared via reduction of 2-(2-bromobenzyl)nitrobenzene or reductive amination of 2-bromobenzaldehyde with aniline followed by reduction.
Reagents:
Substrate: 2-(2-Bromobenzyl)aniline (1.0 equiv)
Catalyst: Pd(OAc)
(5 mol%)
Ligand: Xantphos or BINAP (7.5 mol%)
Base: Cs
CO or NaOtBu (2.0 equiv)
Solvent: Toluene or 1,4-Dioxane (Anhydrous, Degassed)
Step-by-Step Procedure:
Inert Atmosphere: Flame-dry a Schlenk tube or microwave vial and cool under Argon flow.
Charging: Add Pd(OAc)
, Ligand, and Base. Cycle Argon/Vacuum 3 times.
Substrate Addition: Dissolve the substrate in anhydrous toluene (0.1 M concentration) and inject into the vial.
Reaction: Heat to 100°C (oil bath) or 120°C (Microwave) for 4–12 hours.
Monitoring: TLC (Hexane/EtOAc) should show disappearance of the starting bromide.
Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Wash the pad with EtOAc.
Purification: Concentrate filtrate and purify via Flash Column Chromatography (Silica gel).
Mechanism: [3,3]-Sigmatropic rearrangement followed by Lewis-acid mediated ring closure.
Utility: Excellent for installing alkyl groups at the C11 position (bridgehead) in a stereocontrolled manner.
Protocol 3: One-Pot Rearrangement/Cyclization
Precursor: N-Allyl-N-benzylaniline.
Step-by-Step Procedure:
Rearrangement: Dissolve N-allyl-N-benzylaniline in sulfolane or xylene. Heat to 150°C for 4 hours.
Intermediate: This yields o-allyl-N-benzylaniline.
Cyclization: Cool to 0°C. Add BF
·OEt (1.5 equiv) or concentrated HSO.
Heating: Heat to 80–90°C for 2 hours. The alkene acts as the nucleophile for the Friedel-Crafts alkylation onto the benzyl ring.
Figure 2: Parallel workflows for Method A (Expansion) and Method B (Coupling).
Characterization & Troubleshooting
Key Spectroscopic Signatures (NMR)
Bridgehead CH
(C11): In the dihydro-system, look for a singlet (or AB quartet if chiral) around δ 3.8 – 4.2 ppm in H NMR.
Amine NH: Broad singlet around δ 4.5 – 6.0 ppm (D
O exchangeable).
Carbonyl (Method A): Distinctive C=O peaks at ~165 ppm (amide) and ~190 ppm (ketone) in
C NMR.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield (Method A)
Incomplete azide addition or temp too low.
Ensure temp > 25°C after addition; increase reaction time.
Pd Black Formation (Method B)
Catalyst decomposition / O leak.
Use fresh catalyst; ensure rigorous degassing; add excess ligand.
Regioisomers (Method C)
Migration of allyl group to para position.
Lower rearrangement temperature; use Lewis acid catalyst (e.g., ZnCl) for the Claisen step.
References
Schmidt Reaction on Anthraquinones: Flemming, C. A., et al.[5] "The Schmidt reaction of anthraquinones."[5] Canadian Journal of Chemistry, 1982, 60(6), 624-628. Link
Pd-Catalyzed Synthesis: Tsvelikhovsky, D., & Buchwald, S. L.[6] "Concise Palladium-Catalyzed Synthesis of Dibenzodiazepines and Structural Analogs." Journal of the American Chemical Society, 2011, 133(36), 14228–14231.[6] Link
Friedel-Crafts/Claisen Route: Majumdar, K. C., et al. "New and Efficient Synthesis of 6,11-Dihydro-11-ethyl-5H-dibenz[b,e]azepine Derivatives."[1][2] Synthesis, 2008. Link
Industrial Epinastine Synthesis: "Synthesis method of epinastine hydrochloride." Patent CN112028897A. Link
General Review: "Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds." RSYN Research, 2022. Link
Application Notes and Protocols for Morphanthridine Ring Closure
Introduction: The Morphanthridine Scaffold - A Privileged Structure in Medicinal Chemistry The morphanthridine core, a dibenzo[b,e]azepine ring system, represents a significant structural motif in medicinal chemistry. It...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Morphanthridine Scaffold - A Privileged Structure in Medicinal Chemistry
The morphanthridine core, a dibenzo[b,e]azepine ring system, represents a significant structural motif in medicinal chemistry. Its unique tricyclic architecture imparts a rigid, three-dimensional conformation that allows for precise interactions with various biological targets. Notably, morphanthridine analogues have been identified as exceptionally potent agonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key player in pain, inflammation, and respiratory conditions.[1][2] The therapeutic potential of compounds based on this scaffold has driven considerable effort toward the development of efficient and versatile synthetic strategies for its construction.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth overview of the primary reaction conditions for achieving morphanthridine ring closure. We will explore both classical and contemporary synthetic methodologies, offering detailed, step-by-step protocols and the causal reasoning behind experimental choices.
Strategic Approaches to Morphanthridine Ring Closure
The construction of the central seven-membered azepine ring of the morphanthridine scaffold can be accomplished through several strategic bond formations. The most common approaches involve the formation of a carbon-carbon or a carbon-nitrogen bond in an intramolecular fashion. This guide will focus on four key strategies:
Intramolecular Friedel-Crafts Reaction: A classic and robust method for forming a C-C bond through electrophilic aromatic substitution.
Bischler-Napieralski Reaction: A powerful acid-catalyzed cyclization of β-arylethylamides to form a C-N double bond, which is subsequently reduced.
Transition-Metal-Catalyzed Intramolecular C-N Coupling: A modern and highly versatile approach, primarily utilizing palladium catalysis for C-N bond formation.
Modern Photochemical and Radical Methods: Emerging strategies that offer mild and often novel pathways to the morphanthridine core.
Intramolecular Friedel-Crafts Reaction
The intramolecular Friedel-Crafts reaction is a powerful method for the synthesis of polycyclic compounds by forming a new ring through an internal electrophilic aromatic substitution.[3] In the context of morphanthridine synthesis, this typically involves the cyclization of a suitably functionalized N,N-diarylmethylamine or a related precursor bearing an electrophilic center and a nucleophilic aromatic ring.
Causality Behind Experimental Choices
The success of an intramolecular Friedel-Crafts cyclization is highly dependent on several factors:
Choice of Lewis or Brønsted Acid: Strong acids are required to generate the electrophilic species (often a carbocation) that initiates the cyclization. Common choices include polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), and Lewis acids like aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂). The choice of acid can influence the reaction rate and the potential for side reactions.
Substrate Reactivity: The aromatic ring undergoing electrophilic attack must be sufficiently nucleophilic. Electron-donating groups on this ring will facilitate the reaction, while strong electron-withdrawing groups can hinder or prevent cyclization.[3]
High Dilution Principle: To favor the desired intramolecular cyclization over intermolecular polymerization, the reaction is often carried out under high dilution conditions. This minimizes the chances of one molecule's electrophilic center reacting with the aromatic ring of another molecule.[3]
Generalized Workflow for Friedel-Crafts Cyclization
Figure 1: General workflow for morphanthridine synthesis via an amino-Claisen/Friedel-Crafts strategy.
Detailed Protocol: Synthesis of 6,11-Dihydro-11-ethyl-5H-dibenz[b,e]azepine[4][5][6]
This protocol is adapted from a reported synthesis that utilizes an amino-Claisen rearrangement followed by an intramolecular Friedel-Crafts alkylation.
Step 1: Synthesis of the Precursor (via Amino-Claisen Rearrangement)
To a solution of the N-allyl-N-benzylaniline derivative (1.0 equiv) in a high-boiling solvent such as sulfolane, add BF₃·OEt₂ (1.0 equiv).
Heat the reaction mixture to 140-155 °C for 2-3 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the o-allyl-N-benzylaniline intermediate.
Step 2: Intramolecular Friedel-Crafts Cyclization
Carefully add the purified o-allyl-N-benzylaniline intermediate from Step 1 to concentrated sulfuric acid at 0 °C.
Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 1.5-2.5 hours.
Monitor the cyclization by TLC.
After completion, carefully pour the reaction mixture onto crushed ice and basify with a concentrated ammonia solution.
Extract the product with an organic solvent (e.g., dichloromethane).
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel to yield the desired 6,11-dihydro-11-ethyl-5H-dibenz[b,e]azepine derivative.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines, which can be readily adapted for the construction of the morphanthridine ring system.[4][5] The reaction involves the acid-catalyzed cyclization of a β-arylethylamide. The resulting imine is then typically reduced to afford the final product.
Causality Behind Experimental Choices
Dehydrating Agent: The key to this reaction is the use of a strong dehydrating agent to promote the cyclization. Phosphoryl chloride (POCl₃) is the most commonly used reagent.[5] Other effective reagents include phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), and triflic anhydride (Tf₂O).[5][6] The choice of reagent can impact the reaction temperature and yield. For less reactive substrates, a mixture of P₂O₅ in refluxing POCl₃ is often effective.[5]
Reaction Mechanism and Intermediates: The reaction is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate.[5] The formation of the nitrilium ion is favored under more forcing conditions and can sometimes lead to side reactions like the retro-Ritter reaction.[7]
Substrate Electronics: The aromatic ring undergoing cyclization must be electron-rich to facilitate the intramolecular electrophilic aromatic substitution. Electron-donating groups at the para position to the cyclization site are particularly beneficial.[6]
Generalized Workflow for Bischler-Napieralski Synthesis
Figure 2: General workflow for morphanthridine synthesis via the Bischler-Napieralski reaction.
Detailed Protocol: Bischler-Napieralski Synthesis of a Dihydromorphanthridine Derivative[10]
This is a generalized protocol based on typical conditions for the Bischler-Napieralski reaction.
Step 1: Bischler-Napieralski Cyclization
In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the β-arylethylamide precursor (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) or toluene.
Add phosphorus oxychloride (POCl₃) (2-5 equiv) dropwise to the solution at room temperature.
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature and carefully concentrate it via rotary evaporation to remove excess POCl₃.
Step 2: Reduction of the Intermediate Imine
Dissolve the resulting crude residue in a suitable solvent such as methanol.
Cool the solution to 0 °C in an ice bath.
Slowly add sodium borohydride (NaBH₄) (2-4 equiv) portion-wise. Be cautious of gas evolution.
Allow the reaction to warm to room temperature and stir for 1-2 hours.
Quench the reaction by the slow addition of water.
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization to obtain the desired morphanthridine derivative.
Modern synthetic chemistry has seen the rise of transition-metal catalysis, particularly with palladium, as a powerful tool for forming carbon-heteroatom bonds. The intramolecular Buchwald-Hartwig amination is a prime example and has been successfully applied to the synthesis of dibenzazepine scaffolds.[8] This reaction involves the palladium-catalyzed coupling of an aryl halide with an amine within the same molecule to form the seven-membered ring.
Causality Behind Experimental Choices
Catalyst System: The choice of palladium source and ligand is critical for the efficiency of the Buchwald-Hartwig coupling. Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃.[1][9] The ligand plays a crucial role in the catalytic cycle, and bulky, electron-rich phosphine ligands such as Xantphos or BINAP are often employed to promote the reductive elimination step that forms the C-N bond.[8]
Base: A base is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle. Common bases include cesium carbonate (Cs₂CO₃) and sodium tert-butoxide (NaOtBu).[8] The choice of base can significantly impact the reaction rate and yield.
Solvent and Temperature: The reaction is typically carried out in an inert, high-boiling solvent like toluene or dioxane at elevated temperatures (80-110 °C) to ensure a reasonable reaction rate.[8]
Generalized Workflow for Palladium-Catalyzed C-N Coupling
Figure 3: General workflow for morphanthridine synthesis via intramolecular Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of a Dibenzo[b,e][1][3]diazepinone Derivative[11]
This protocol is for a related dibenzodiazepinone but illustrates the general conditions for the intramolecular Buchwald-Hartwig reaction.
To an oven-dried Schlenk tube, add the aryl halide-amine precursor (1.0 equiv), Pd(OAc)₂ (2-5 mol%), the phosphine ligand (e.g., BINAP, 4-10 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
Add anhydrous toluene via syringe.
Seal the tube and heat the reaction mixture to 100 °C in an oil bath for 12-24 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
Wash the Celite pad with additional solvent.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired dibenzo[b,e][1][3]diazepinone.
Modern Photochemical and Radical Methods
Recent advances in synthetic methodology have introduced photocatalysis and radical cyclization as powerful tools for constructing complex molecular architectures under mild conditions.[10] While specific examples for the direct synthesis of the morphanthridine core are still emerging, these methods hold great promise.
Photocatalytic C-H Amination: This approach involves the generation of a highly reactive nitrogen-centered radical or nitrene intermediate via photoredox catalysis, which can then undergo intramolecular C-H amination to form the azepine ring.[10] This strategy avoids the need for pre-functionalized starting materials like aryl halides.
Radical Cyclization: A radical can be generated at a specific position on a precursor molecule, which then undergoes an intramolecular addition to an aromatic ring to form the new C-C bond of the seven-membered ring.
These methods are at the forefront of synthetic innovation and offer exciting possibilities for developing novel and efficient routes to morphanthridines and their analogues.
Comparative Data on Reaction Conditions
The selection of a synthetic route often involves a trade-off between factors like yield, reaction time, cost of reagents, and substrate scope. The following table provides a comparative overview of typical reaction conditions for the methodologies discussed.
Note: Yields are highly substrate-dependent and the values provided are representative examples.
Conclusion
The synthesis of the morphanthridine ring system can be achieved through a variety of robust and versatile methods. Classical approaches such as the intramolecular Friedel-Crafts and Bischler-Napieralski reactions remain valuable tools, particularly for large-scale synthesis. Modern transition-metal-catalyzed methods, especially the intramolecular Buchwald-Hartwig amination, offer excellent functional group tolerance and high yields, making them ideal for the synthesis of complex and diverse libraries of morphanthridine analogues. As research in this area continues, emerging photochemical and radical-based strategies are expected to provide even more efficient and milder pathways to this important medicinal scaffold. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis.
References
Gijsen, H. J. M., et al. (2010). Analogues of Morphanthridine and the Tear Gas Dibenz[b,f][1][3]oxazepine (CR) as Extremely Potent Activators of the Human Transient Receptor Potential Ankyrin 1 (TRPA1) Channel. Journal of Medicinal Chemistry, 53(19), 7011–7020. [Link]
Grewal, P., & Kaur, N. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry, 26(20), 1934-1951. [Link]
Maier, D. I. H., et al. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry, 19, 700–718. [Link]
ResearchGate. (2005). New and Efficient Synthesis of 6,11-Dihydro-11-ethyl-5H-dibenz[b,e]azepine Derivatives Starting from N-Benzylanilines via Amino-Claisen and Friedel-Crafts Methodologies. [Link]
Lassaletta, J. M., et al. (2021). Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. Chemical Science, 12(45), 15158–15164. [Link]
Sroor, F. M., et al. (2025). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. RSC Advances, 15(1), 123-130. [Link]
Fillion, E., et al. (2008). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 85, 64-71. [Link]
Grewal, P., & Kaur, N. (2022). Palladium-Catalyzed C-N Coupling in the Synthesis of Benzodiazepines. Current Organic Chemistry, 26(22), 2132-2149. [Link]
Sci-Hub. (2012). Double Palladium-Catalyzed Synthesis of Azepines. [Link]
REDI. (2005). New and efficient synthesis of 6,11-dihydro-11-ethyl-5H-dibe. [Link]
University of Zaragoza. (2021). Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. [Link]
ResearchGate. (2022). Palladium-Catalyzed C-N Coupling in the Synthesis of 1,4-Benzodiazepines Fused with 5-Membered Carbo- and Heterocycles. [Link]
ResearchGate. (2010). Analogues of Morphanthridine and the Tear Gas Dibenz[b,f][1][3]oxazepine (CR) as Extremely Potent Activators of the Human Transient Receptor Potential Ankyrin1 (TRPA1) Channel. [Link]
Sroor, F. M., et al. (2025). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. RSC Advances. [Link]
A Guide to the Functionalization of the Morphanthridine Scaffold: Strategies and Protocols for Modern Drug Discovery
Introduction: The Morphanthridine Scaffold - A Privileged Structure in Medicinal Chemistry The morphanthridine core, a dibenz[b,e]azepine tricycle, represents a "privileged scaffold" in medicinal chemistry. Its rigid, th...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Morphanthridine Scaffold - A Privileged Structure in Medicinal Chemistry
The morphanthridine core, a dibenz[b,e]azepine tricycle, represents a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational presentation of substituents, allowing for potent and selective interactions with a variety of biological targets. This inherent bioactivity has rendered morphanthridine derivatives as crucial components in the development of novel therapeutics.[1][2][3] Notably, functionalized morphanthridines have emerged as extremely potent agonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key sensor for irritant chemicals, making them invaluable tools for studying pain and inflammation.[4][5] The strategic modification of this core structure is therefore a critical endeavor for researchers aiming to develop next-generation therapies.
This guide provides a comprehensive overview of key functionalization strategies for the morphanthridine scaffold. It is designed for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying scientific rationale for these advanced synthetic transformations. We will explore methods for modifying both the aromatic core and the central azepine ring, empowering chemists to generate diverse libraries of novel compounds for biological screening.
Chapter 1: Strategic Functionalization of the Aromatic Core
The aromatic rings of the morphanthridine scaffold offer prime real estate for modification to modulate pharmacological activity. Modern synthetic methods provide precise control over the regioselectivity of these transformations.
Late-Stage Functionalization via Palladium-Catalyzed C-H Activation
Direct C-H bond activation has revolutionized synthetic chemistry, offering an atom-economical approach to functionalization without the need for pre-installed directing groups.[6][7] This strategy is particularly powerful for complex molecules like morphanthridine, allowing for the introduction of new substituents in the final stages of a synthetic sequence.
Causality and Mechanistic Insight: Palladium-catalyzed C-H activation typically proceeds through a concerted metalation-deprotonation mechanism, often facilitated by a directing group on the scaffold.[8] For the morphanthridine core, the amide functionality can serve this directing role. The choice of oxidant and ligand is critical for catalyst turnover and preventing catalyst deactivation. The use of earth-abundant 3d transition metals is also an emerging, sustainable alternative.[7]
Protocol 1: Palladium-Catalyzed C-H Arylation of a Morphanthridine Precursor
This protocol describes a general procedure for the direct arylation of a morphanthridine scaffold at a position ortho to the nitrogen atom, a common site for functionalization.
To a flame-dried Schlenk flask, add the morphanthridine precursor, aryl bromide, Pd(OAc)₂, PCy₃·HBF₄, and K₂CO₃.
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
Add anhydrous 1,4-dioxane via syringe.
Stir the reaction mixture vigorously at 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Self-Validation: The structure of the arylated product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to verify the regioselectivity and successful coupling.
Halogenation and Subsequent Cross-Coupling Reactions
A more traditional, yet highly effective, two-step approach involves initial halogenation of the aromatic rings followed by a transition metal-catalyzed cross-coupling reaction. This provides access to a wide array of substituents.
Suzuki-Miyaura Coupling: This powerful reaction forms a carbon-carbon bond between an organohalide and a boronic acid or ester, catalyzed by a palladium complex.[9][10][11] It is renowned for its functional group tolerance and mild reaction conditions.[12] The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[13]
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[14][15] It is a cornerstone of modern medicinal chemistry for synthesizing aryl amines.[16][17][18]
Protocol 2: Suzuki-Miyaura Coupling of a Bromo-Morphanthridine
This protocol outlines the coupling of a brominated morphanthridine derivative with an arylboronic acid.
In a round-bottom flask, combine the bromo-morphanthridine, arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
Add the 1,4-dioxane/water solvent mixture.
Degas the mixture by bubbling argon through the solution for 15 minutes.
Heat the reaction to 80-90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
After cooling, dilute the mixture with water and extract with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the residue by flash column chromatography.
Self-Validation: Confirm the formation of the biaryl product and the absence of starting materials using ¹H NMR, ¹³C NMR, and HRMS.
Chapter 2: Modification of the Central Azepine Ring
Functionalization of the nitrogen atom within the central seven-membered ring is a straightforward and effective way to introduce diversity and fine-tune the physicochemical properties of the morphanthridine scaffold.
N-Functionalization via Buchwald-Hartwig Amination
The nitrogen atom of the morphanthridine core can be directly arylated or alkylated using Buchwald-Hartwig amination conditions. This allows for the introduction of a wide range of substituents, significantly impacting the molecule's interaction with its biological target.
Table 1: Comparison of Common Cross-Coupling Reactions for Morphanthridine Functionalization
Reaction
Bond Formed
Key Reagents
Catalyst System (Typical)
Key Advantages
Suzuki-Miyaura
C-C
Organohalide, Boronic Acid/Ester
Pd(dppf)Cl₂, Pd(PPh₃)₄
High functional group tolerance, commercially available reagents.[9][10]
Atom economical, late-stage functionalization.[6][8]
Visualization of Synthetic Strategies
The following diagrams illustrate the key functionalization pathways described.
Caption: Overview of key functionalization pathways for the morphanthridine scaffold.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Notes: From Scaffold to Lead Compound
The ability to strategically functionalize the morphanthridine scaffold is paramount in drug discovery. For instance, in the development of TRPA1 agonists, substitutions on the aromatic rings have been shown to dramatically influence potency, with EC₅₀ values ranging from the micromolar to the sub-nanomolar level.[4][19][20] A systematic exploration of the chemical space around the morphanthridine core, enabled by the synthetic methods described herein, is a proven strategy for identifying lead compounds with optimized activity, selectivity, and pharmacokinetic properties. The protocols provided serve as a robust starting point for the generation of compound libraries aimed at a diverse range of biological targets, from ion channels to receptors and enzymes.
References
Gijsen, H. J. M., et al. (2010). Analogues of Morphanthridine and the Tear Gas Dibenz[b,f][4][20]oxazepine (CR) as Extremely Potent Activators of the Human Transient Receptor Potential Ankyrin 1 (TRPA1) Channel. Journal of Medicinal Chemistry, 53(19), 7011–7020. [Link]
Gijsen, H. J. M., et al. (2010). Analogues of Morphanthridine and the Tear Gas Dibenz[b,f][4][20]oxazepine (CR) as Extremely Potent Activators of the Human Transient Receptor Potential Ankyrin1 (TRPA1) Channel. ResearchGate. [Link]
Gijsen, H. J. M., et al. (2010). Analogues of morphanthridine and the tear gas dibenz[b,f][4][20]oxazepine (CR) as extremely potent activators of the human transient receptor potential ankyrin 1 (TRPA1) channel. PubMed. [Link]
Gijsen, H. J. M., et al. (2010). Analogues of Morphanthridine and the Tear Gas Dibenz[b,f][4][20]oxazepine (CR) as Extremely Potent Activators of the Human Transie. American Chemical Society. [Link]
Various Authors. (1966). Derivatives of Morphanthridine. Journal of Medicinal Chemistry. [Link]
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
Various Authors. (2015). C–H Bond Activation Facilitated by Bis(phosphinoamide) Heterobimetallic Zr/Co Complexes. Inorganic Chemistry. [Link]
Wikipedia contributors. (2024). Suzuki reaction. Wikipedia. [Link]
Various Authors. (2015). Design, synthesis, pharmacological evaluation and molecular dynamics of β-amino acids morphan-derivatives as novel ligands for opioid receptors. PubMed. [Link]
The Organic Chemist. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
NRO Chemistry. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
Various Authors. (2018). Boryl Radicals-Triggered Selective C-H Functionalization for the Synthesis of Diverse Phenanthridine Derivatives. PubMed. [Link]
Various Authors. (2024). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]
Various Authors. (2018). Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. [Link]
Various Authors. (2001). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed. [Link]
Arnold, P. L. (2015). C-H bond activation by f-block complexes. PubMed. [Link]
Ackermann, L. (2019). 3d Transition Metals for C-H Activation. PubMed. [Link]
Technical Support Center: Synthesis of 6-(Phthalimidomethyl)morphanthridine
Welcome to the dedicated technical support center for the synthesis of 6-(Phthalimidomethyl)morphanthridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support center for the synthesis of 6-(Phthalimidomethyl)morphanthridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. My goal is to equip you with the technical insights and practical solutions needed to optimize your synthetic route and improve your yield.
Troubleshooting Guide
This section addresses specific challenges you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the potential causes and providing actionable solutions.
Question 1: Why is my yield of 6-(Phthalimidomethyl)morphanthridine consistently low?
Low yields in this N-alkylation reaction are a common challenge. The root cause often lies in one or more of the following factors:
Incomplete Deprotonation of Morphanthridine: The nucleophilicity of the nitrogen atom in morphanthridine is crucial for the subsequent alkylation. Incomplete deprotonation leads to a significant amount of unreacted starting material.
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that can significantly impact the reaction rate and equilibrium.
Side Reactions: Competing reactions, such as elimination or reaction with the solvent, can consume starting materials and reduce the yield of the desired product.
Product Loss During Work-up and Purification: The physical properties of the product and impurities can make separation challenging, leading to loss of product during extraction, filtration, or chromatography.
Solutions:
Choice of Base and Solvent:
A strong, non-nucleophilic base is essential for the efficient deprotonation of morphanthridine. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often effective.
The solvent must be anhydrous and polar aprotic to solvate the reactants and facilitate the S(_N)2 reaction. N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.[1][2] Be aware that DMF can decompose at high temperatures, especially in the presence of a base.[1][3]
Reaction Temperature and Time:
The reaction may require heating to overcome the activation energy.[1] Start with a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by Thin-Layer Chromatography (TLC).
If the reaction is slow, gradually increase the temperature. A microwave reactor can sometimes be used to accelerate the reaction.[4]
Minimizing Side Reactions:
Ensure that your N-(bromomethyl)phthalimide is pure. Impurities can lead to unwanted side reactions.
Consider adding a catalytic amount of potassium iodide (KI). This can convert the alkyl bromide to the more reactive alkyl iodide in situ via the Finkelstein reaction, potentially improving the rate of the desired S(_N)2 reaction over competing pathways.[1][4]
Strong, non-nucleophilic bases that effectively deprotonate the morphanthridine nitrogen.
Solvent
Anhydrous DMF, DMSO
Polar aprotic solvents that facilitate S(_N)2 reactions.[1][2]
Temperature
50-80 °C (monitor by TLC)
Provides sufficient energy for the reaction without promoting significant decomposition.
Additive
Catalytic Potassium Iodide (KI)
Promotes the formation of a more reactive alkyl iodide intermediate.[1][4]
Question 2: I am observing multiple spots on my TLC, and purification is difficult. What are the likely byproducts and how can I avoid them?
The formation of multiple products is a strong indicator of side reactions or incomplete reaction.
Unreacted Starting Materials: The most common "impurities" are often your starting materials, morphanthridine and N-(bromomethyl)phthalimide.
Over-alkylation: While less common for the secondary amine in morphanthridine, it is a possibility to consider.
Hydrolysis of N-(bromomethyl)phthalimide: If there is moisture in your reaction, the alkylating agent can hydrolyze.
Products from Solvent Reaction: At elevated temperatures, DMF can be a source of dimethylamine, which can react with your alkylating agent.[3]
Solutions:
Ensure Anhydrous Conditions: Dry your glassware thoroughly and use anhydrous solvents. The use of a drying agent like molecular sieves can be beneficial.[5]
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the N-(bromomethyl)phthalimide to ensure complete consumption of the more valuable morphanthridine.
Monitor the Reaction Closely: Use TLC to track the consumption of starting materials and the formation of the product. Stop the reaction once the morphanthridine has been consumed to minimize the formation of byproducts.
Purification Strategy: If byproducts are still present, column chromatography is often the most effective purification method. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol may be necessary to separate the product from the starting materials and other impurities.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of 6-(Phthalimidomethyl)morphanthridine?
This synthesis is a variation of the Gabriel synthesis, which is a robust method for preparing primary amines.[6][7] In this case, it is used to alkylate the secondary amine of the morphanthridine core. The reaction proceeds via a two-step mechanism:
Deprotonation: A strong base removes the proton from the nitrogen atom of morphanthridine, creating a nucleophilic morphanthridide anion.
Nucleophilic Substitution (S(_N)2): The morphanthridide anion attacks the electrophilic methylene carbon of N-(bromomethyl)phthalimide, displacing the bromide ion and forming the C-N bond.
Caption: General reaction mechanism for the synthesis.
Q2: What are the key safety precautions I should take during this synthesis?
Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water. Handle it in an inert atmosphere (e.g., under argon or nitrogen) and in an anhydrous solvent.
N-(bromomethyl)phthalimide: This is an alkylating agent and should be handled with care. It is classified as a skin, eye, and respiratory irritant. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Solvents: DMF and DMSO are skin-absorbable. Avoid direct contact.
Elevated Temperatures: Use a heating mantle with a temperature controller and conduct the reaction in a fume hood.
Q3: Can I use N-(chloromethyl)phthalimide instead of N-(bromomethyl)phthalimide?
While possible, N-(chloromethyl)phthalimide is less reactive than its bromo- and iodo- counterparts due to the better leaving group ability of bromide and iodide. If you use the chloro derivative, you will likely need more forcing conditions (higher temperature, longer reaction time), which could lead to more side products. For better reactivity, it is recommended to use N-(bromomethyl)phthalimide or to add a catalytic amount of an iodide salt (like KI) to the reaction with N-(bromomethyl)phthalimide.[1][4]
Experimental Protocols
Protocol 1: Synthesis of 6-(Phthalimidomethyl)morphanthridine
This protocol is a general guideline. Optimization may be required based on your specific experimental setup and the purity of your reagents.
Preparation:
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add morphanthridine (1.0 eq).
Dissolve the morphanthridine in anhydrous DMF (approximately 10 mL per gram of morphanthridine).
Deprotonation:
Cool the solution to 0 °C in an ice bath.
Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise over 15 minutes.
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
Alkylation:
Dissolve N-(bromomethyl)phthalimide (1.1 eq) in a minimal amount of anhydrous DMF.
Add the N-(bromomethyl)phthalimide solution dropwise to the reaction mixture at room temperature.
Heat the reaction to 60 °C and monitor its progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
Work-up:
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
Slowly and carefully quench the reaction by adding ice-cold water.
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Purification:
Concentrate the organic extract under reduced pressure.
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
Combine the fractions containing the pure product and evaporate the solvent to yield 6-(Phthalimidomethyl)morphanthridine as a solid.
Caption: A workflow for troubleshooting low yield issues.
References
ResearchGate. (2018). How can I increase the yield of this compound?[Link]
Royal Society of Chemistry. (n.d.). Green Chemistry. [Link]
Gijsen, H. et al. (2010). Analogues of morphanthridine and the tear gas dibenz[b,f][6][8]oxazepine (CR) as extremely potent activators of the human transient receptor potential ankyrin 1 (TRPA1) channel. Journal of Medicinal Chemistry, 53(19), 7011-7020. [Link]
Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]
Master Organic Chemistry. (2018). The Gabriel Synthesis. [Link]
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. [Link]
ResearchGate. (2010). Analogues of Morphanthridine and the Tear Gas Dibenz[b,f][6][8]oxazepine (CR) as Extremely Potent Activators of the Human Transient Receptor Potential Ankyrin1 (TRPA1) Channel. [Link]
Reddit. (2016). Help with N-Alkylation gone wrong. [Link]
MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Morphanthridine Purification & Recrystallization Guide
Case ID: #MP-RCRYST-001
Topic: Optimizing Solvent Selection for Morphanthridine (11H-dibenzo[b,e]azepine) Recrystallization
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Recrystallizing morphanthridine (11H-dibenzo[b,e]azepine) and its derivatives presents unique challenges due to the tricyclic scaffold's tendency to "oil out" and its moderate polarity. This guide moves beyond basic textbook protocols to address the specific physicochemical behavior of the dibenzoazepine core.
The tricyclic structure is rigid and lipophilic, but the nitrogen atom introduces a dipole that complicates solubility in purely non-polar solvents. Successful purification requires balancing dielectric constants to reject oxidized impurities while maintaining high recovery yields.
Phase 1: Solvent Selection Strategy
Q: How do I select the initial solvent system for a new morphanthridine derivative?
A: Do not rely on trial and error. Use a "Polarity Bracketing" strategy based on the dielectric constant (
). Morphanthridines typically crystallize best in solvents with moderate polarity ( 6–25).
Primary Recommendations:
Solvent System
Type
Dielectric Const. ()
Best For...
Expert Note
Ethanol (95%)
Protic Polar
24.5
General purification
The 5% water content acts as a mild anti-solvent, aiding crystal lattice formation over oiling.
Ethyl Acetate
Aprotic Moderate
6.0
Lipophilic derivatives
Excellent for rejecting polar, colored oxidation byproducts.
Acetonitrile
Aprotic Polar
37.5
High-purity polishing
Warning: High solubility variation with temperature. Good for HPLC prep but can lead to low recovery if not cooled to -20°C.
Toluene
Aromatic
2.4
Highly non-polar analogs
- stacking interactions can aid crystallization but may solvate impurities.
Q: Single solvent vs. Binary system?A: Start with a single solvent (Ethanol or 2-Propanol) . The morphanthridine scaffold often exhibits a steep solubility curve in alcohols (soluble hot, insoluble cold).
Switch to Binary (e.g., EtOAc/Heptane) only if:
The compound is too soluble in alcohols even at -20°C.
You observe significant "oiling out" (indicating the boiling point of the single solvent is higher than the melting point of the solvated impurity mix).
Phase 2: Troubleshooting & Optimization
Q: My product is "oiling out" (forming a liquid phase) instead of crystallizing. How do I fix this?
A: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solid-liquid solubility curve. This is common with morphanthridines due to their relatively low melting points compared to high-boiling solvents.
Corrective Protocol (The "Trituration Loop"):
Re-heat the mixture until the oil dissolves (clear solution).
Add a "Seed" : If available, add a crystal of pure product. If not, scratch the glass surface to create nucleation sites.
Temperature Control : Cool very slowly (1°C/min). Rapid cooling traps impurities, lowering the melting point further and promoting oiling.[1]
Solvent Swap : If oiling persists, your solvent's boiling point is likely too close to the compound's melting point. Switch to a lower-boiling solvent (e.g., swap Toluene for DCM, then layer with Hexane).
Q: I have high yield but persistent colored impurities. What is the cause?A: The "color" is likely an oxidation product at the C-11 position or N-oxide formation. These impurities are often more polar than the parent morphanthridine.
Solution: Use Activated Charcoal (Norit) during the hot filtration step.
Solvent Tweak: Switch to Methanol for the dissolution step; the higher polarity keeps the oxidized impurities in solution while the target compound crystallizes out upon cooling/anti-solvent addition.
Phase 3: Visualized Workflows
Diagram 1: Solvent Selection Logic Flow
Caption: Decision tree for selecting the optimal solvent based on compound polarity and observed solubility behavior.
Diagram 2: The "Oiling Out" Recovery Protocol
Caption: Step-by-step troubleshooting when the product separates as an oil/emulsion.
Phase 4: Detailed Experimental Protocols
Protocol A: Standard Recrystallization of Morphanthridine Derivatives
Best for: Initial purification of crude reaction mixtures.
Dissolution: Place 1.0 g of crude morphanthridine in a 50 mL Erlenmeyer flask. Add 5 mL of Ethanol (95%) .
Heating: Heat to reflux (approx. 78°C) on a hot plate/magnetic stirrer.
Checkpoint: If solid remains, add ethanol in 1 mL increments until fully dissolved. Do not exceed 15 mL total volume (if >15 mL is needed, the compound is too insoluble; switch to Toluene).
Clarification (Optional): If the solution is dark/colored, remove from heat, add 50 mg Activated Charcoal, stir for 2 mins, and filter hot through a pre-warmed Celite pad.
Crystallization: Remove from heat. Cover the flask mouth with a Kimwipe (not a stopper, to allow slow cooling). Let stand at Room Temperature (RT) for 2 hours.
Harvesting: If crystals form, cool to 0°C in an ice bath for 30 mins. Filter via vacuum filtration (Buchner funnel).
Washing: Wash the cake with 2 mL of cold (-20°C) Ethanol .
Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.
Technical Support Center: Phthalimidoalkylation Optimization
Topic: Minimizing Side Reactions in Tscherniac-Einhorn and Related Phthalimidoalkylations Audience: Organic Chemists, Process Development Scientists Status: Active Executive Summary & Scope What is Phthalimidoalkylation?...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Minimizing Side Reactions in Tscherniac-Einhorn and Related Phthalimidoalkylations
Audience: Organic Chemists, Process Development Scientists
Status: Active
Executive Summary & Scope
What is Phthalimidoalkylation?
This guide focuses on the Tscherniac-Einhorn reaction and its modern Lewis acid-catalyzed variants. This transformation introduces a phthalimidoalkyl group (typically
) onto an aromatic ring or active hydrogen compound using -hydroxymethylphthalimide (1 ) or its derivatives.
The Central Challenge:
While the phthalimide group acts as a protected primary amine, the reaction is plagued by three primary failure modes:
Reagent Dimerization: Self-condensation of the alkylating agent.
Hydrolysis: Unwanted ring-opening of the phthalimide moiety.
Regio-scrambling: Lack of selectivity in substituted aromatics.
Critical Troubleshooting Modules
Module A: The "White Precipitate" Problem (Reagent Dimerization)
Issue:
You observe a high-melting white solid forming early in the reaction or contaminating the final product. It is insoluble in most organic solvents.
Diagnosis:
This is likely Bis(phthalimidomethyl) ether (or in severe cases, methylene-bis-phthalimide).
Mechanism: In the absence of a sufficiently reactive nucleophile (your substrate), the carbocation intermediate generated from
-hydroxymethylphthalimide reacts with a molecule of the starting alcohol instead of the aromatic substrate.
Corrective Actions:
Parameter
Adjustment
Scientific Rationale
Stoichiometry
Use excess aromatic substrate (1.5–2.0 equiv).
Pushes the kinetics toward the Substrate-Cation collision rather than Cation-Reagent collision.
Water Removal
Add molecular sieves or use anhydrous acids .
Water promotes the equilibrium back to the alcohol, maintaining a high concentration of the nucleophilic reagent species that leads to dimerization.
Acid Choice
Switch from to or .
Superacids or strong Lewis acids generate the reactive iminium ion more rapidly, reducing the lifetime of the intermediate alcohol species.
Expert Insight:
"If your substrate is electron-poor (e.g., chlorobenzene), the rate of dimerization often exceeds the rate of alkylation. You must increase the temperature to overcome the activation energy of the aromatic substitution, or the dimer will be the major product."
Issue:
Formation of di-phthalimidomethylated products.
Analysis:
Unlike standard Friedel-Crafts alkylation where the product is more reactive, the phthalimidomethyl group is moderately deactivating (due to the electron-withdrawing nature of the phthalimide carbonyls). Therefore, poly-substitution is rare on simple aromatics but common on highly activated substrates (phenols, anisoles).
Protocol Adjustments:
Inverse Addition: Add the
-hydroxymethylphthalimide slowly to a solution of the aromatic substrate and catalyst. This keeps the concentration of the electrophile low relative to the nucleophile.
Solvent Polarity: Use a solvent that solubilizes the mono-alkylated product but precipitates the bis-alkylated species (if possible), or use a highly polar solvent (Nitromethane) to stabilize the mono-cation intermediate.
Module C: Preventing Hydrolysis (Ring Opening)
Issue:
Formation of phthalamic acid derivatives (product is soluble in base/bicarbonate washes).
Cause:
The phthalimide ring is susceptible to hydrolysis, particularly if the reaction mixture is heated with aqueous acids or if the workup is too basic.
Self-Validating Check:
Test: Does the byproduct dissolve in 5%
?
Result: If YES , the ring has opened to the carboxylic acid (Phthalamic acid).
Prevention:
Quench: Do not pour the reaction mixture into water while it is still hot. Cool to
first.
Workup: Avoid strong bases (
). Use dilute ammonia or bicarbonate for neutralization only after the bulk acid has been removed or diluted.
Mechanistic Visualization
The following diagram illustrates the kinetic competition between the desired pathway (Path A) and the primary side reaction (Path B).
Caption: Kinetic competition between Product formation (Path A) and Reagent Dimerization (Path B). High substrate concentration favors Path A.
Best for: Simple aromatics (Toluene, Xylene) and non-sensitive substrates.
Dissolution: Dissolve
-hydroxymethylphthalimide ( equiv) in 95–98% ( mL per gram).
Note: The solution should be clear. If cloudy, filter through sintered glass.
Addition: Cool to
. Add the aromatic substrate ( equiv) dropwise.
Reaction: Allow to warm to room temperature. Stir for 3–24 hours.
Monitoring: TLC (EtOAc/Hexane). Look for the disappearance of the alcohol spot.
Quench: Pour the reaction mixture slowly onto crushed ice (
volume).
Isolation: The product usually precipitates. Filter, wash with cold water, then cold MeOH (removes unreacted organic impurities).
Purification: Recrystallize from Ethanol or Glacial Acetic Acid.
Method B: Modern Lewis Acid Catalysis (High Selectivity)
Best for: Acid-sensitive substrates or when regio-control is critical.
Setup: Flame-dry a flask under
.
Reagents: Suspend
-hydroxymethylphthalimide ( equiv) and Aromatic Substrate ( equiv) in dry Dichloromethane (DCM) or Nitromethane.
Catalyst: Add
( equiv) or ( equiv) at .
Reaction: Stir at RT. If conversion is low after 4 hours, reflux gently.
Workup: Quench with saturated aqueous
. Extract with DCM.
Advantage:[1][2][3][4] This method minimizes the "tar" often seen with sulfuric acid.
FAQ: Rapid Diagnostics
Q: My product is an oil, but it should be a solid. What happened?A: You likely have a mixture of ortho/para isomers . The pure para-isomer crystallizes easily; the ortho-isomer disrupts the lattice.
Fix: Triturate the oil with cold diethyl ether or ethanol. The para-isomer often solidifies, leaving the ortho-isomer in the mother liquor.
Q: I see a new spot on TLC that moves slightly faster than my starting material.A: This is often the elimination product (
-methylenephthalimide), especially if you used high heat. It is a reactive Michael acceptor and can polymerize.
Q: Can I use
-chloromethylphthalimide instead of the hydroxy variant?A: Yes. It avoids the formation of water, preventing hydrolysis. However, it requires a Lewis Acid ( or ) and generates gas. Use this if the "Dimerization" (ether formation) is your main bottleneck, as the ether cannot form without the hydroxyl group.
References
Zaugg, H. E., & Martin, W. B. (1965). Alpha-Amidoalkylations at Carbon. Organic Reactions.[2][3][5][6] (The foundational text on the Tscherniac-Einhorn mechanism).
(Overview via Wikipedia/Primary Sources)
Winstead, M. B., et al. (1961). Reaction of N-Hydroxymethylphthalimide with Alkenes. Journal of Organic Chemistry.[2][5] (Details on elimination side reactions).
Olah, G. A., et al. (1993). Superelectrophilic Activation. (Discusses the reactivity of phthalimidomethyl cations in superacids).
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Safety & Regulatory Compliance
Safety
A Comprehensive Guide to Personal Protective Equipment for Handling 6-(Phthalimidomethyl)morphanthridine
In the landscape of drug discovery and development, researchers often encounter novel chemical entities with limited safety data. 6-(Phthalimidomethyl)morphanthridine is one such compound.
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and development, researchers often encounter novel chemical entities with limited safety data. 6-(Phthalimidomethyl)morphanthridine is one such compound. In the absence of a specific Safety Data Sheet (SDS), a cautious and well-informed approach to personal protective equipment (PPE) is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in the known hazards of its constituent chemical moieties: phthalimide and morphanthridine.
Hazard Analysis: A Tale of Two Moieties
A thorough understanding of the potential risks associated with 6-(Phthalimidomethyl)morphanthridine begins with an analysis of its chemical structure.
Phthalimide : This component, a derivative of phthalic anhydride, is generally considered to have low acute toxicity.[1] However, it is a sublimable white solid, and inhalation of its dust should be avoided.[2] Furthermore, direct contact with skin and eyes can cause irritation.[3]
Morphanthridine : Derivatives of this tricyclic system are known to be potent activators of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key sensor for irritant chemicals in the body.[4] Some morphanthridine analogues exhibit effects similar to tear gas, including pain, respiratory distress, coughing, and tearing.[4][5]
Given these properties, it is prudent to treat 6-(Phthalimidomethyl)morphanthridine as a hazardous substance with the potential for severe irritation and unknown long-term health effects.[6]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to ensure the safety of laboratory personnel. The following table summarizes the recommended PPE for handling 6-(Phthalimidomethyl)morphanthridine.
Protection Level
Required PPE
Rationale
Primary
- Flame-resistant lab coat- Long pants and closed-toe shoes
Provides a basic barrier against accidental spills and splashes.[7][8]
Secondary
- Chemical splash goggles- Face shield
Protects the eyes and face from splashes, particularly when working with liquids or performing reactions.[8][9]
Hand Protection
- Double-gloving: an inner nitrile glove and an outer chemical-resistant glove (e.g., neoprene or butyl rubber)
The inner glove provides a second barrier in case the outer glove is compromised. The outer glove should be selected for its resistance to a broad range of chemicals.[7][10]
Respiratory Protection
- NIOSH-approved respirator with appropriate cartridges (e.g., P100 for particulates and organic vapor cartridges)
Essential for weighing and handling the solid compound to prevent inhalation of airborne particles. Also necessary when working with solutions to avoid inhaling vapors.[11][12]
Operational Plan: A Step-by-Step Workflow
A well-defined operational plan minimizes the risk of exposure. The following workflow should be followed when handling 6-(Phthalimidomethyl)morphanthridine.
Caption: A step-by-step workflow for the safe handling of 6-(Phthalimidomethyl)morphanthridine.
Disposal Plan: Ensuring a Safe End-of-Life
Proper disposal of 6-(Phthalimidomethyl)morphanthridine and all contaminated materials is a critical final step. As a novel compound, it must be treated as hazardous waste.
Caption: A clear plan for the safe disposal of 6-(Phthalimidomethyl)morphanthridine and associated waste.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][3] Seek medical attention.
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Spill : In the case of a small spill, dampen the solid material with an appropriate solvent (such as acetone) and carefully transfer it to a sealed, labeled hazardous waste container.[13] For larger spills, evacuate the area and contact your institution's EHS department.
By adhering to these stringent safety protocols, researchers can confidently and safely work with novel compounds like 6-(Phthalimidomethyl)morphanthridine, advancing scientific discovery while prioritizing personal and environmental safety.
References
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Dealing with Unknown Compounds. Open Textbook Publishing. Retrieved from [Link]
Purdue University. (n.d.). Unknown Chemicals. Environmental Health and Safety. Retrieved from [Link]
GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. In Working with Chemicals. National Academies Press (US). Retrieved from [Link]
The University of Texas at Tyler. (n.d.). Unknown Chemical Guidance. Retrieved from [Link]
U.S. Department of Health and Human Services. (2026, February 4). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). Retrieved from [Link]
Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Phthalimide. Retrieved from [Link]
Wikipedia. (n.d.). Phthalimide. Retrieved from [Link]
World Health Organization. (1999). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Retrieved from [Link]
SafetyCulture. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
World Health Organization. (2006, May 17). Guidelines for the safe disposal of expired drugs. Retrieved from [Link]
American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]
Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
Gijsen, H. J., et al. (2025, August 9). Analogues of Morphanthridine and the Tear Gas Dibenz[b,f][2][14]oxazepine (CR) as Extremely Potent Activators of the Human Transient Receptor Potential Ankyrin1 (TRPA1) Channel. ResearchGate. Retrieved from [Link]
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. Retrieved from [Link]
Werner, L. H., et al. (1965). DERIVATIVES OF MORPHANTHRIDINE. Journal of Medicinal Chemistry, 8, 74-80. Retrieved from [Link]
Gijsen, H. J., et al. (2010). Analogues of morphanthridine and the tear gas dibenz[b,f][2][14]oxazepine (CR) as extremely potent activators of the human transient receptor potential ankyrin 1 (TRPA1) channel. Journal of Medicinal Chemistry, 53(19), 7011-7020. Retrieved from [Link]